Tetrabutylammonium Salicylate
Overview
Description
Tetrabutylammonium Salicylate is a quaternary ammonium salt formed by the combination of tetrabutylammonium cation and salicylate anion. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound has a molecular formula of C23H41NO3 and a molecular weight of 379.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium Salicylate can be synthesized through a reaction between tetrabutylammonium hydroxide and salicylic acid. The reaction typically occurs in an aqueous medium, where tetrabutylammonium hydroxide acts as a base, neutralizing the salicylic acid to form the salicylate anion, which then pairs with the tetrabutylammonium cation to form the salt.
Industrial Production Methods: Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium Salicylate undergoes various types of chemical reactions, including:
Substitution Reactions: The salicylate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Complexation Reactions: It can form complexes with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides or acyl halides under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products are often alkylated or acylated derivatives of salicylate .
Scientific Research Applications
Tetrabutylammonium Salicylate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in proteomics research for its ability to interact with biological membranes.
Medicine: Investigated for its potential to enhance drug delivery by increasing the permeability of biological membranes.
Industry: Utilized in the preparation of various organic compounds and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of Tetrabutylammonium Salicylate involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the rate of reactions that would otherwise be slow or inefficient. The tetrabutylammonium cation interacts with anionic reactants, increasing their solubility in organic solvents, while the salicylate anion can participate in various chemical reactions .
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetrabutylammonium Chloride: Similar in structure and function, used in various organic reactions.
Tetrabutylammonium Fluoride: Known for its use in deprotection reactions in organic synthesis.
Uniqueness: Tetrabutylammonium Salicylate is unique due to the presence of the salicylate anion, which imparts additional reactivity and potential biological activity compared to other tetrabutylammonium salts. This makes it particularly useful in applications where both phase-transfer catalysis and specific reactivity of the salicylate anion are desired .
Properties
IUPAC Name |
2-carboxyphenolate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWGKGPUFESNE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716098 | |
Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22307-72-8 | |
Record name | Tetrabutylammonium salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22307-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, 2-hydroxybenzoate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Tetrabutylammonium Salicylate in the formation of inclusion complexes?
A1: this compound acts as a guest molecule within the host lattice formed by Thiourea. [, ] The tetrabutylammonium cations ([(C4H9)4N+]) are located between the puckered layers created by the Thiourea host. [, ] This arrangement, where guest molecules are enclosed within cavities or channels of the host lattice, is characteristic of inclusion complexes.
Q2: How does water contribute to the host lattice structure in the inclusion complex?
A2: Water molecules play a crucial role in linking the [(NH2)2CS·(C7H5O3)]4 tetramers, the building blocks of the host lattice, through hydrogen bonding. [] This interaction leads to the formation of ribbons at specific positions within the crystal structure (c = 0 and 1/2). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.